Cas no 2228085-44-5 (2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acid)

2-Amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acid is a fluorinated pyridine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a chiral amino acid backbone with a 2-fluoropyridine moiety, offering unique steric and electronic properties for drug design. The fluorine substitution enhances metabolic stability and bioavailability, while the methyl group introduces steric hindrance, potentially improving selectivity in target interactions. This compound may serve as a versatile intermediate in synthesizing biologically active molecules, particularly for central nervous system (CNS) targets or enzyme inhibitors. Its well-defined stereochemistry and functional group compatibility make it valuable for structure-activity relationship (SAR) studies.
2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acid structure
2228085-44-5 structure
商品名:2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acid
CAS番号:2228085-44-5
MF:C10H13FN2O2
メガワット:212.220825910568
CID:5928333
PubChem ID:165682433

2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acid
    • 2228085-44-5
    • EN300-1823506
    • インチ: 1S/C10H13FN2O2/c1-10(2,7(12)9(14)15)6-4-3-5-13-8(6)11/h3-5,7H,12H2,1-2H3,(H,14,15)
    • InChIKey: XVAOTLZMPWBHAH-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=CC=CN=1)C(C)(C)C(C(=O)O)N

計算された属性

  • せいみつぶんしりょう: 212.09610582g/mol
  • どういたいしつりょう: 212.09610582g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.2

2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1823506-10.0g
2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acid
2228085-44-5
10g
$7312.0 2023-06-01
Enamine
EN300-1823506-1.0g
2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acid
2228085-44-5
1g
$1701.0 2023-06-01
Enamine
EN300-1823506-0.5g
2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acid
2228085-44-5
0.5g
$1632.0 2023-09-19
Enamine
EN300-1823506-0.25g
2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acid
2228085-44-5
0.25g
$1564.0 2023-09-19
Enamine
EN300-1823506-5.0g
2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acid
2228085-44-5
5g
$4930.0 2023-06-01
Enamine
EN300-1823506-0.1g
2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acid
2228085-44-5
0.1g
$1496.0 2023-09-19
Enamine
EN300-1823506-2.5g
2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acid
2228085-44-5
2.5g
$3332.0 2023-09-19
Enamine
EN300-1823506-0.05g
2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acid
2228085-44-5
0.05g
$1428.0 2023-09-19
Enamine
EN300-1823506-10g
2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acid
2228085-44-5
10g
$7312.0 2023-09-19
Enamine
EN300-1823506-1g
2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acid
2228085-44-5
1g
$1701.0 2023-09-19

2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acid 関連文献

2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acidに関する追加情報

Professional Introduction to 2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic Acid (CAS No. 2228085-44-5)

2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acid, identified by its CAS number 2228085-44-5, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit a unique combination of structural features, making it a valuable candidate for various biological and chemical applications. The presence of both amino and carboxylic acid functional groups, coupled with a fluorinated pyridine moiety, imparts distinct chemical properties that have garnered interest from researchers worldwide.

The structure of 2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acid consists of a butanoic acid backbone substituted with an amino group at the second carbon and a 2-fluoropyridine ring attached at the third carbon. This specific arrangement not only influences its reactivity but also its potential biological activity. The fluorine atom in the pyridine ring enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design. Additionally, the methyl group at the third carbon contributes to the overall steric environment, affecting how the molecule interacts with biological targets.

In recent years, there has been growing interest in fluorinated pyridines due to their role in enhancing drug efficacy and bioavailability. Studies have demonstrated that fluorine substitution can modulate enzyme binding affinities and metabolic pathways, making such compounds attractive for developing novel therapeutic agents. The incorporation of a 2-fluoropyridine group in 2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acid suggests potential applications in the design of kinase inhibitors, receptor modulators, and other pharmacologically active molecules.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. In drug discovery, simple yet versatile compounds like this one are often used to synthesize libraries of derivatives for high-throughput screening. The presence of both reactive sites—the amino group for coupling reactions and the carboxylic acid for esterification or amidation—makes it particularly useful in medicinal chemistry. Researchers have leveraged similar structures to develop inhibitors targeting various diseases, including cancer and inflammatory disorders.

The latest research in this area has highlighted the importance of fluorinated pyridines in achieving selective binding to biological targets. For instance, studies have shown that compounds containing 2-fluoropyridine moieties can exhibit improved binding affinity to certain enzymes compared to their non-fluorinated counterparts. This selectivity is critical for minimizing side effects and enhancing therapeutic outcomes. The work by [Author et al., 2021] on fluorinated pyridine-based kinase inhibitors provides a compelling example of how such modifications can lead to more effective drugs.

Another area where 2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acid shows promise is in the development of probes for biochemical research. Fluorescently labeled derivatives of this compound could serve as tools for studying protein-protein interactions or enzyme mechanisms. The combination of structural features makes it an excellent candidate for designing probes that are both sensitive and specific. Such tools are invaluable in understanding complex biological pathways and could accelerate the discovery of new therapeutic targets.

The synthesis of 2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acid presents an interesting challenge due to the need to introduce multiple functional groups in a controlled manner. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. Recent advances in catalytic methods have made it possible to streamline these syntheses, reducing both cost and environmental impact. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the fluorinated pyridine moiety efficiently.

In conclusion, 2-amino-3-(2-fluoropyridin-3-yl)-3-methylbutanoic acid (CAS No. 2228085-44-5) represents a promising compound with diverse applications in pharmaceutical chemistry and biochemistry. Its unique structural features—combining an amino group, a carboxylic acid, and a fluorinated pyridine ring—make it an excellent candidate for drug discovery efforts aimed at developing new treatments for various diseases. As research continues to uncover new ways to leverage fluorinated pyridines, compounds like this one are likely to play an increasingly important role in modern medicine.

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